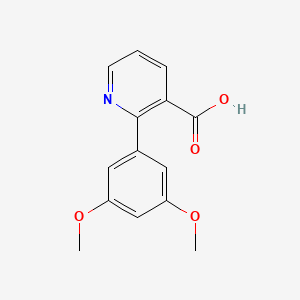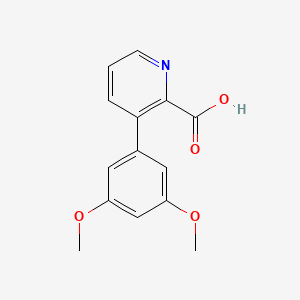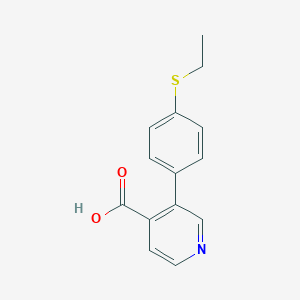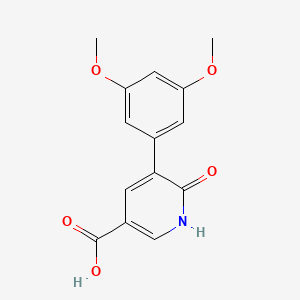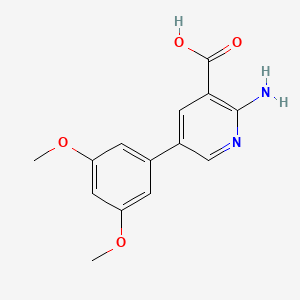
2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid is an aromatic heterocyclic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 3,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-dimethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyridine ring and the amino and carboxylic acid groups. Key steps may include:
Nitration and Reduction: Nitration of 3,5-dimethoxybenzene followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the pyridine ring through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
2-Amino-3-carboxypyridine: Lacks the 3,5-dimethoxyphenyl group, resulting in different chemical properties and applications.
3,5-Dimethoxybenzoic acid: Lacks the pyridine ring and amino group, leading to different reactivity and uses.
Uniqueness
2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups and aromatic systems, which confer specific chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
2-amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-10-3-8(4-11(6-10)20-2)9-5-12(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIOWLWJNAQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687856 |
Source


|
| Record name | 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-49-9 |
Source


|
| Record name | 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
